molecular formula C14H9ClF3NO3 B6394576 MFCD18318584 CAS No. 1261888-92-9

MFCD18318584

Cat. No.: B6394576
CAS No.: 1261888-92-9
M. Wt: 331.67 g/mol
InChI Key: PZJWIYLRYZPWDR-UHFFFAOYSA-N
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Description

However, based on analogous MDL entries in the literature (e.g., MFCD13195646, MFCD11044885), it can be inferred that such compounds are typically boron-containing aromatic derivatives or heterocyclic structures used in pharmaceutical and materials science research. For the purpose of this comparison, we will focus on CAS 1046861-20-4 (MDL: MFCD13195646) from as a representative example.

Properties

IUPAC Name

2-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-7(4-10(11)14(16,17)18)9-6-19-12(15)5-8(9)13(20)21/h2-6H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJWIYLRYZPWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688408
Record name 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-92-9
Record name 2-Chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

MFCD18318584 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MFCD18318584 has various scientific research applications, including:

    Chemistry: It is used in the synthesis of other chemical compounds and in studying reaction mechanisms.

    Biology: It is used in biological assays and experiments to study its effects on biological systems.

    Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of various industrial products and materials.

Comparison with Similar Compounds

Key Properties of CAS 1046861-20-4 :

  • Molecular Formula : C₆H₅BBrClO₂
  • Molecular Weight : 235.27 g/mol
  • Log Po/w (XLOGP3) : 2.15
  • Solubility : 0.24 mg/mL (0.00102 mol/L) in aqueous solutions .
  • Bioavailability : Moderate (Score: 0.55), with high GI absorption and BBB permeability .

This compound is synthesized via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water at 75°C, reflecting methodologies common to organoboron reagents .

Comparison with Similar Compounds

The following analysis compares CAS 1046861-20-4 with structurally and functionally analogous compounds from , and 6.

Structural and Physicochemical Properties

Property CAS 1046861-20-4 (3-Bromo-5-chlorophenyl)boronic acid CAS 918538-05-3 CAS 1761-61-1
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight (g/mol) 235.27 235.27 188.01 201.02
Log Po/w (XLOGP3) 2.15 2.15 2.45 2.30
Solubility (mg/mL) 0.24 0.19 0.15 0.69
Bioavailability Score 0.55 0.55 0.48 0.55
Synthetic Accessibility 2.07 2.10 1.98 1.85

Key Observations :

  • Log Po/w : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit moderate hydrophobicity (Log P ~2.15), comparable to halogenated aromatics like CAS 1761-61-1 (Log P 2.30) .
  • Solubility : Brominated compounds (e.g., CAS 1761-61-1) show higher aqueous solubility (0.69 mg/mL) due to polar functional groups (e.g., -COOH) .
  • Synthetic Accessibility : Heterocyclic compounds (e.g., CAS 918538-05-3) require fewer synthetic steps (Score: 1.98), making them preferable for high-throughput applications .

Key Observations :

  • BBB Permeability : Boronic acids (CAS 1046861-20-4) and fluorinated heterocycles (CAS 428854-24-4) exhibit enhanced blood-brain barrier penetration, critical for CNS-targeted therapies .

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